molecular formula C18H21NO B039858 (S)-2-(Methoxydiphenylmethyl)pyrrolidine CAS No. 118971-03-2

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Cat. No. B039858
CAS RN: 118971-03-2
M. Wt: 267.4 g/mol
InChI Key: CGUGCZSRPDCLBT-KRWDZBQOSA-N
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Description

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is a diphenylprolinol methyl ether . It can be used as a catalyst to synthesize enantioselective ketones via intermolecular asymmetric Michael addition of aldehydes to nonactivated enones .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “(S)-2-(Methoxydiphenylmethyl)pyrrolidine”, can be achieved through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of “(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is C18H21NO . Its molecular weight is 267.37 . The structure includes a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .


Chemical Reactions Analysis

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .


Physical And Chemical Properties Analysis

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is a slightly yellow viscous liquid .

Scientific Research Applications

1. Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using proline and related derivatives, including “(S)-2-(Methoxydiphenylmethyl)pyrrolidine”. These materials are used as novel heterogeneous catalysts and provide a platform to mimic and explore the catalytic processes in a biological system .

Asymmetric Reactions Organocatalyst

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used as an efficient and versatile organocatalyst for various asymmetric reactions. The encapsulation of organocatalysts into a porous material can construct a novel heterogeneous catalyst .

Synthesis of Pyrrolidine

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used in the synthesis of pyrrolidine. Reaction gas chromatography-mass spectrometry is applied to establish optimal conditions for the synthesis .

Mechanistic Interrogation of Asymmetric Lithiation-Trapping

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used in the mechanistic study of the s-BuLi/chiral diamine-mediated lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine .

Safety and Hazards

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGCZSRPDCLBT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS RN

118971-03-2
Record name (S)-2-(Methoxydiphenylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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